molecular formula C48H79N7O10S B12380471 mgc(3Me)DEAC

mgc(3Me)DEAC

Cat. No.: B12380471
M. Wt: 946.2 g/mol
InChI Key: WCYGKYROCZUHDB-ZAQUEYBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mgc(3Me)DEAC: is a small-molecule fluorescent probe that enables the visualization of the Golgi apparatus in living cells . It is primarily used in scientific research for its ability to provide detailed imaging of cellular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mgc(3Me)DEAC involves multiple steps, including the incorporation of specific functional groups that allow it to fluoresce under certain conditions. The detailed synthetic route is proprietary and often customized based on the specific requirements of the research .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The compound is then purified and tested for quality before being distributed for research purposes .

Chemical Reactions Analysis

Types of Reactions: mgc(3Me)DEAC undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the fluorescence properties of the compound.

    Reduction: This reaction can be used to modify the compound for specific applications.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride.

    Substituting Agents: Such as halogens or alkyl groups.

Major Products: The major products formed from these reactions are typically modified versions of this compound with altered fluorescence properties, which can be used for different imaging applications .

Scientific Research Applications

mgc(3Me)DEAC is widely used in various fields of scientific research, including:

    Chemistry: For studying the properties of fluorescent probes and their interactions with other molecules.

    Biology: For visualizing cellular structures, particularly the Golgi apparatus, in live cells.

    Medicine: For researching cellular processes and potential diagnostic applications.

    Industry: For developing new imaging technologies and improving existing ones

Mechanism of Action

The mechanism by which mgc(3Me)DEAC exerts its effects involves its ability to fluoresce when exposed to specific wavelengths of light. This fluorescence allows researchers to visualize the Golgi apparatus in living cells. The compound targets specific molecular pathways within the cell, enabling detailed imaging and analysis .

Properties

Molecular Formula

C48H79N7O10S

Molecular Weight

946.2 g/mol

IUPAC Name

N-[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]-7-(diethylamino)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C48H79N7O10S/c1-7-10-11-12-13-14-15-16-17-18-19-23-43(57)53(5)33-44(58)54(6)40(35-66)47(61)52(4)27-28-63-29-30-64-34-42(56)51-39(45(49)59)22-20-21-26-50-46(60)38-31-36-24-25-37(55(8-2)9-3)32-41(36)65-48(38)62/h24-25,31-32,39-40,66H,7-23,26-30,33-35H2,1-6H3,(H2,49,59)(H,50,60)(H,51,56)/t39-,40-/m0/s1

InChI Key

WCYGKYROCZUHDB-ZAQUEYBZSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O)C(=O)N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O)C(=O)N

Origin of Product

United States

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